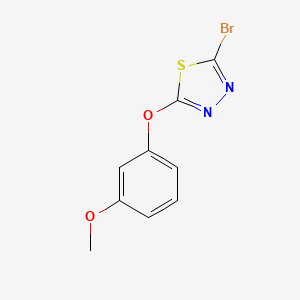

2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole

説明

特性

IUPAC Name |

2-bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-13-6-3-2-4-7(5-6)14-9-12-11-8(10)15-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBWOZKTPFFSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus is commonly synthesized through cyclization reactions involving thiosemicarbazides, acylhydrazines, or dithiocarbazates. These precursors undergo condensation and oxidative cyclization to form the heterocyclic ring.

Common Precursors and Cyclization :

- Thiosemicarbazides react with carboxylic acids or their derivatives to form 1,3,4-thiadiazoles via dehydration and cyclization steps.

- Acylhydrazines and dithiocarbazates also serve as starting materials, undergoing oxidative cyclization to yield the thiadiazole ring system.

-

- Typically performed under acidic or neutral conditions with heating to facilitate ring closure.

- Oxidizing agents such as bromine, hydrogen peroxide, or sodium hypochlorite are used to assist cyclization and halogenation steps.

This foundational synthesis is crucial for obtaining the 2-substituted and 5-substituted thiadiazole derivatives.

Bromination to Obtain 2-Bromo-5-Substituted-1,3,4-Thiadiazoles

Selective bromination at the 2-position of the thiadiazole ring is a key step in the preparation of 2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole.

- Methodology from Patent CN114195736B :

- Starting from 2-amino-1,3,4-thiadiazole, dissolution in an aqueous acid solution (hydrochloric acid 3-5% w/w) creates a homogeneous reaction medium.

- Bromine is added dropwise at low temperature (below 10 °C) to the solution, followed by maintaining the reaction at approximately 22.5 °C for 2 hours.

- An oxidant such as sodium hypochlorite is then added dropwise to continue the bromination, with the reaction held at 22.5 °C for several hours to ensure complete conversion.

- The brominated intermediate is then neutralized with sodium hydroxide to pH ~6.5, filtered, washed, and dried to yield 2-amino-5-bromo-1,3,4-thiadiazole with high purity and yield.

This method effectively reduces bromine usage and wastewater production, enhancing environmental compatibility and cost efficiency.

Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Thiadiazole core synthesis | Thiosemicarbazide + acid + heat + oxidant | Formation of 1,3,4-thiadiazole | Established synthetic protocols |

| 2. Bromination | Bromine (dropwise), acid solution (3-5% HCl), 10-22.5 °C, sodium hypochlorite oxidant | Selective bromination at 2-position | Low temperature prevents side reactions |

| 3. Alkali neutralization | NaOH to pH ~6.5 | Isolation of brominated product | Ensures product stability |

| 4. Substitution with 3-methoxyphenol | 3-Methoxyphenol, base (K2CO3/NaH), solvent (DMF/DMSO), heating | Introduction of 3-methoxyphenoxy group at 5-position | Can be nucleophilic substitution or Pd-catalyzed coupling |

Research Findings and Analytical Data

-

- The bromination method described achieves high purity (>99% by HPLC) and good yield (~85-90%) of 2-amino-5-bromo-1,3,4-thiadiazole intermediate.

- Subsequent substitution reactions typically yield the final compound in 70-85% yield depending on reaction conditions and purification methods.

Environmental and Cost Advantages :

- The use of aqueous acid medium and controlled bromine addition minimizes hazardous waste and bromine consumption.

- The process is scalable and suitable for industrial applications with reduced environmental impact.

-

- High-performance liquid chromatography (HPLC) with C18 column and UV detection at 254 nm is used to monitor reaction progress and purity.

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure of intermediates and final product.

化学反応の分析

Types of Reactions

2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, altering its oxidation state and potentially forming new compounds.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Overview

2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by detailed data tables and case studies.

Chemistry

- Building Block for Synthesis: This compound is utilized as a precursor in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to new derivatives with enhanced properties.

- Reaction Mechanisms: It serves as a model compound in studying reaction mechanisms involving thiadiazoles, aiding in the development of new synthetic methodologies.

-

Antimicrobial Properties: Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli TBD 5-(4-nitrophenyl)-1,3,4-thiadiazole Staphylococcus aureus TBD -

Anticancer Activity: The compound has shown promising results in anticancer studies. In vitro evaluations against different cancer cell lines indicate that it can significantly reduce cell viability.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound Cell Line IC50 (µg/mL) This compound MCF-7 TBD 5-(2-fluorophenyl)-1,3,4-thiadiazole A549 12.57

Medicinal Applications

- Therapeutic Potential: Due to its unique structure and biological activity, this compound is being explored as a potential therapeutic agent for various diseases. Studies have highlighted its effectiveness against cancer and other pathologies.

Case Study 1: Anticancer Research

A study published in PMC evaluated various thiadiazole derivatives, including this compound. The findings demonstrated that modifications on the thiadiazole scaffold could enhance cytotoxicity against breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The study reported IC50 values indicating significant inhibition of cell growth.

Case Study 2: Antimicrobial Efficacy

In an investigation of antimicrobial properties, researchers tested this compound against several bacterial strains. The results showed effective inhibition at specific concentrations, suggesting its potential application in developing new antibiotics.

作用機序

The mechanism of action of 2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxyphenoxy group can influence its binding affinity and specificity, leading to various biological effects.

類似化合物との比較

Substituent Effects on Electronic and Physical Properties

A. 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole (CAS 57709-54-3)

- Structure: Differs in the substitution pattern of the methoxy group (para vs. meta) and lacks the oxygen bridge (phenoxy vs. phenyl).

- Molecular Weight : 271.14 g/mol (vs. 287.14 g/mol for the target compound due to the oxygen atom).

- Applications : Used in ligand synthesis and as a precursor for pharmaceuticals .

B. 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole (CAS 57709-58-7)

- Structure : Chlorine replaces the methoxy group.

- Molecular Weight : 275.56 g/mol.

- Electronic Effects : The electron-withdrawing chlorine atom reduces electron density at the thiadiazole core, enhancing electrophilicity. This contrasts with the electron-donating methoxy group in the target compound.

- Applications : Explored for antimicrobial activity due to halogen-enhanced lipophilicity .

C. 2-Bromo-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole

- Structure : A trifluoroethyl group replaces the aromatic substituent.

- Molecular Formula : C₄H₂BrF₃N₂S.

- Electronic Effects : The strong electron-withdrawing trifluoroethyl group increases the electrophilicity of the thiadiazole ring, making it highly reactive in cross-coupling reactions.

- Applications : Used in fluorinated drug candidates for improved metabolic stability .

D. 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole

Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | C₉H₇BrN₂O₂S | 287.14 | 5-(3-methoxyphenoxy) | High electrophilicity, drug discovery |

| 2-Bromo-5-(4-methoxyphenyl)-thiadiazole | C₉H₇BrN₂OS | 271.14 | 5-(4-methoxyphenyl) | Ligand synthesis, electronics |

| 2-Bromo-5-(4-chlorophenyl)-thiadiazole | C₈H₄BrClN₂S | 275.56 | 5-(4-chlorophenyl) | Antimicrobial agents |

| 2-Bromo-5-(trifluoroethyl)-thiadiazole | C₄H₂BrF₃N₂S | 245.03 | 5-(2,2,2-trifluoroethyl) | Fluorinated drug candidates |

生物活性

The compound 2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The information is synthesized from various scholarly articles and research findings.

This compound can be synthesized through a series of reactions involving thiadiazole formation and substitution reactions. The presence of the bromine atom and methoxyphenoxy group enhances its reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. Specifically, compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated several thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that derivatives with similar structures exhibited IC50 values ranging from 2.44 µM to 23.29 µM, demonstrating potent anti-proliferative effects. For instance:

- Compound 2g showed an IC50 of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .

The mechanism of action was attributed to the inhibition of CDK9 kinase activity and interference with STAT3 transcriptional activity .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research has demonstrated that thiadiazoles exhibit significant antibacterial activity with minimal inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin and streptomycin. For example:

- Compound 3a displayed excellent activity against Mycobacterium tuberculosis, showing effective metabolic stability and bioavailability .

Anti-inflammatory Properties

Thiadiazole derivatives are also reported to possess anti-inflammatory activities. The mechanism often involves the inhibition of inflammatory mediators such as cytokines.

Research Findings

In a study focusing on various thiadiazole derivatives, it was found that some compounds could significantly reduce inflammation markers in vitro. This suggests that this compound may also have therapeutic potential in inflammatory diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of precursor thiadiazole derivatives. Key steps include:

- Using brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (60–90°C) to ensure regioselectivity .

- Optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., Lewis acids) to improve yield and purity .

- Purification via column chromatography or recrystallization from DMSO/water mixtures (2:1 v/v) to isolate the target compound .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromo and methoxyphenoxy groups) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of planar thiadiazole ring geometry and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the 2- and 5-positions to modulate electronic and steric effects .

- Bioactivity Assays : Test derivatives against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution (MIC assays) to correlate substituents with antimicrobial activity .

- Computational Modeling : Perform molecular docking to predict binding affinities to targets like tyrosinase or bacterial enzymes .

Q. What experimental strategies resolve contradictions in bioactivity data for 1,3,4-thiadiazole derivatives across studies?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability .

- Statistical Analysis : Apply ANOVA or regression models to identify significant trends in MIC or IC values .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., triazole hybrids) to validate mechanisms .

Q. How does computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., fungal CYP51) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding modes .

- QSAR Models : Develop quantitative models linking substituent electronegativity to inhibitory potency .

Specialized Methodological Considerations

Q. What precautions are essential for handling this compound in experimental settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent degradation .

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection due to skin/eye irritation risks .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid environmental toxicity .

Q. How can researchers design enzyme inhibition assays to study the mechanistic role of 1,3,4-thiadiazole derivatives?

- Methodological Answer :

- Kinetic Studies : Measure and shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., tyrosinase) to detect conformational changes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。